2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
Description
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted with an ethyl group at the N3 position and a 1,2,4-oxadiazole ring linked via a thioether bridge. The oxadiazole moiety is further substituted with a 4-ethoxyphenyl group, contributing to its electronic and steric profile . This structural architecture is designed to optimize interactions with biological targets, leveraging the quinazolinone’s historical relevance in medicinal chemistry (e.g., antimicrobial and antiviral applications) and the oxadiazole’s role in enhancing metabolic stability and binding affinity .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-25-20(26)16-7-5-6-8-17(16)22-21(25)29-13-18-23-19(24-28-18)14-9-11-15(12-10-14)27-4-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRQCGSDQKBZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates oxadiazole and quinazolinone moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 398.48 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: It may bind to receptors influencing cell signaling pathways, thus affecting processes such as cell proliferation and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For instance, derivatives of quinazolinones have shown efficacy against various cancer cell lines, including breast and colon cancers.
Case Study:
In a study involving quinazolinone derivatives, one compound exhibited an IC50 value of 6.2 µM against the HCT-116 colon carcinoma cell line, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related study highlighted that oxadiazole derivatives possess notable antibacterial effects against common pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 20 µg/mL |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthetic Route Overview:
- Formation of the oxadiazole ring from hydrazine derivatives and carboxylic acids.
- Coupling with ethylquinazolinone under basic conditions.
- Thioether formation through reaction with appropriate thiols.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
A. Oxadiazole vs. Triazole Derivatives
Compounds such as 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () and triazolylthiomethylquinazolin-4(3H)-ones () highlight the impact of heterocycle choice. The target compound’s 1,2,4-oxadiazole ring offers greater metabolic resistance compared to triazoles, which are prone to oxidation. However, triazole derivatives exhibit broader antimicrobial activity due to enhanced hydrogen-bonding capabilities .
B. Quinazolinone vs. Benzimidazolone In , benzimidazol-2-one-oxadiazole hybrids (e.g., Compound 46) demonstrate potent TRPA1/TRPV1 antagonism (IC50 ~ nM range), attributed to the benzimidazolone’s planar structure. The target compound’s quinazolinone core may favor different target interactions, such as kinase inhibition, due to its fused bicyclic system .
Substituent Effects
A. The ethyl substituent balances lipophilicity and metabolic stability, avoiding excessive hydrophobicity .
B. Aromatic Substitutions
- 4-Ethoxyphenyl (Target) vs. 4-Chlorophenyl (): The ethoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in enzyme active sites, whereas the chloro group’s electron-withdrawing effect may improve electrophilic interactions. For example, the 4-chlorophenyl-substituted oxadiazole-imidazole in inhibits SARS-CoV 3CLpro (IC50 = 3 mM), suggesting the target compound’s ethoxy variant could optimize binding to similar viral proteases .
- Trifluoromethyl Biphenyl (): Compounds with trifluoromethyl groups (e.g., 47–51) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and steric bulk. The target compound lacks this feature but compensates with ethoxy-driven solubility .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
